molecular formula C10H10F2INO2 B8172279 N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide

N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide

Cat. No.: B8172279
M. Wt: 341.09 g/mol
InChI Key: BSAWMBOXEKSPKP-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzamide core substituted with a 2,2-difluoroethyl group, an iodine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoroethylation of a suitable benzamide precursor. . The reaction conditions often involve the use of oxidants and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of reagents and reaction conditions is crucial to minimize by-products and enhance the overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hypervalent iodine compounds, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide involves its interaction with molecular targets through various pathways. The 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The iodine atom and methoxy group contribute to the compound’s electronic properties, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide is unique due to the presence of the 2,2-difluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for the development of new drugs and materials .

Properties

IUPAC Name

N-(2,2-difluoroethyl)-4-iodo-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2INO2/c1-16-8-4-6(2-3-7(8)13)10(15)14-5-9(11)12/h2-4,9H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWMBOXEKSPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NCC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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